molecular formula C13H17N B11909869 2-(tert-Butyl)-1-methyl-1H-indole CAS No. 46275-90-5

2-(tert-Butyl)-1-methyl-1H-indole

Cat. No.: B11909869
CAS No.: 46275-90-5
M. Wt: 187.28 g/mol
InChI Key: IXVWCFCTOYIGHR-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of 1-methylindole with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed:

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Nitroindoles, halogenated indoles.

Scientific Research Applications

2-(tert-Butyl)-1-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

    1-Methylindole: Lacks the tert-butyl group, resulting in lower lipophilicity and stability.

    2-Methylindole: Similar structure but with a methyl group instead of tert-butyl, affecting its reactivity and applications.

    2-(tert-Butyl)indole: Similar but without the methyl group, leading to differences in chemical behavior and biological activity.

Uniqueness: 2-(tert-Butyl)-1-methyl-1H-indole is unique due to the presence of both the tert-butyl and methyl groups, which enhance its stability, lipophilicity, and versatility in various chemical reactions and applications.

Properties

CAS No.

46275-90-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-tert-butyl-1-methylindole

InChI

InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3

InChI Key

IXVWCFCTOYIGHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

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